6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane
Description
This compound features a 2-azaspiro[3.3]heptane core, a bicyclic system with a nitrogen atom at the 2-position. Key substituents include a phenyl group at the 6-position and a 1,2,4-oxadiazole ring attached via a methyl group at the 2-position. The oxadiazole is further substituted with an isopropyl group at the 3-position.
Properties
IUPAC Name |
5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)17-19-16(22-20-17)10-21-11-18(12-21)8-15(9-18)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDOSRFNRWPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The spirocyclic structure is then introduced via a spirocyclization reaction, often involving a nucleophilic substitution or cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and solvent composition. The scalability of the synthesis is crucial for its application in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic or quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide array of substituted derivatives.
Scientific Research Applications
6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane has found applications in several areas of scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactivity and synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Variations in Spiro[3.3]Heptane Derivatives
The table below highlights structural differences among spiro[3.3]heptane analogs:
Key Comparative Insights
Core Heteroatom Effects: The 2-azaspiro[3.3]heptane core (target compound) provides a single nitrogen site, favoring interactions with biological targets (e.g., hydrogen bonding). In contrast, 2-oxa-6-azaspiro systems () introduce oxygen, altering electronic properties and reducing basicity .
Functional Group Contributions :
- Oxadiazole vs. Triazine/Thiazole : The target’s 1,2,4-oxadiazole is a bioisostere for esters/amides, offering superior metabolic stability compared to triazine () or thiazole () derivatives. Triazines, however, enable nucleophilic substitution for further derivatization .
- Phenyl vs. Pyridinyl/Thiazolyl : The phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas pyridinyl/thiazolyl substituents () improve solubility via π-stacking or hydrogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of 2-azaspiro[3.3]heptane with an oxadiazole-containing electrophile, a strategy analogous to ’s protocol .
- In contrast, 2,6-diazaspiro[3.3]heptanes () require multi-step routes (e.g., nine-step synthesis for thiaspiro analogs), highlighting the target’s synthetic efficiency .
Biological and Physicochemical Properties :
- Solubility : The ethyl carboxylate in enhances aqueous solubility (>1 mg/mL predicted) compared to the target’s oxadiazole, which may limit solubility (<0.1 mg/mL estimated) .
- Binding Affinity : Pyrazolopyridazine-substituted spiro compounds () show nM-level kinase inhibition, suggesting the target’s oxadiazole-phenyl system could achieve similar potency with optimized substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
